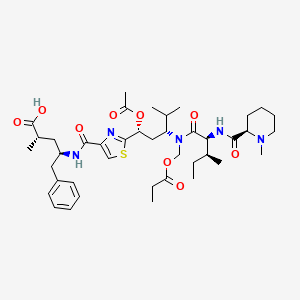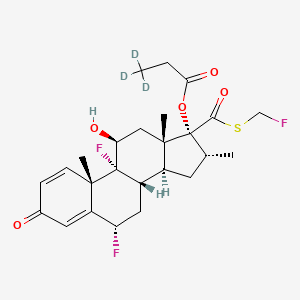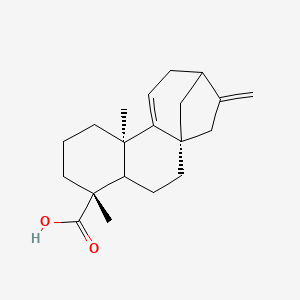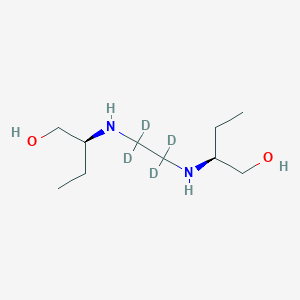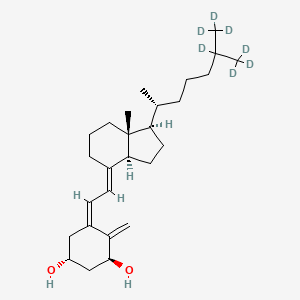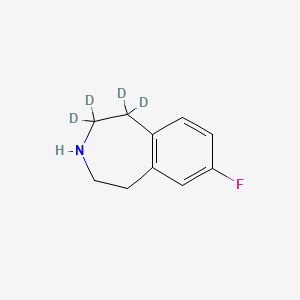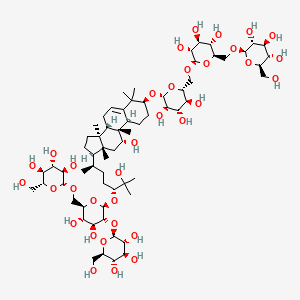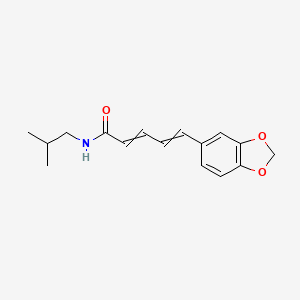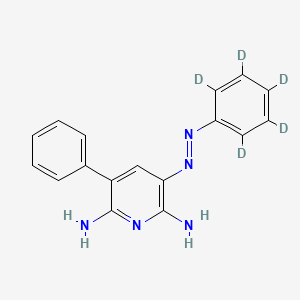
3-Phenylphen-azopyridine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylphen-azopyridine-d5 is a deuterated derivative of azopyridine, a compound known for its photoresponsive properties. Azopyridines are a class of azo compounds that combine the photoresponse of the azo chromophore with the chemistry of the pyridine ring. This combination makes them highly versatile and useful in various scientific applications .
Métodos De Preparación
The synthesis of 3-Phenylphen-azopyridine-d5 typically involves the reaction of a deuterated phenylhydrazine with a pyridine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
3-Phenylphen-azopyridine-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Phenylphen-azopyridine-d5 has a wide range of scientific research applications:
Chemistry: It is used as a photoresponsive material in the development of smart polymers and supramolecular assemblies.
Biology: Its photoisomerization properties make it useful in studying biological processes that involve light-induced changes.
Mecanismo De Acción
The mechanism of action of 3-Phenylphen-azopyridine-d5 involves its ability to undergo reversible trans-to-cis photoisomerization. This process changes the molecular geometry and polarity of the compound, which can trigger various effects depending on the application. The molecular targets and pathways involved include interactions with hydrogen and halogen bonds, as well as changes in pH responsiveness .
Comparación Con Compuestos Similares
3-Phenylphen-azopyridine-d5 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies. Similar compounds include:
Azobenzene: Known for its stability and photoresponsive properties.
Azopyridine: Combines the photoresponse of the azo group with the chemistry of the pyridine ring.
Phenazopyridine: Used as a urinary tract analgesic with a different mechanism of action
These compounds share some properties but differ in their specific applications and chemical behaviors.
Propiedades
Fórmula molecular |
C17H15N5 |
|---|---|
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]-5-phenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20)/i2D,5D,6D,9D,10D |
Clave InChI |
RBGZGPSVFJKROH-OUHXUHDZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C(=C2)C3=CC=CC=C3)N)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



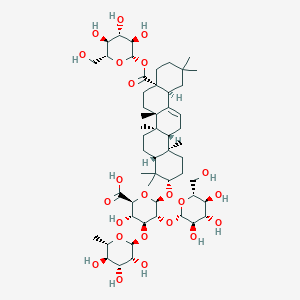
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
